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Compound of Interest

Compound Name: 3-Methyl-4-nitrobut-2-en-1-ol

CAS No.: 61447-08-3

Cat. No.: B8467976

Get Quote

Executive Summary: The Nitroallylic Challenge
In drug discovery and advanced organic synthesis, nitroallylic compounds are potent

electrophiles and versatile intermediates (e.g., precursors to

-amino acids, Nef reaction substrates). However, they present a dual-isomerism challenge that
frequently leads to misidentification in the literature:

Regioisomerism (The "Drift"): The thermodynamic equilibrium between the kinetically formed

Allylic Nitro species (unconjugated) and the thermodynamically stable Nitroalkene

(conjugated).

Geometric Isomerism (The "Twist"): The stereochemical distinction between (

) and (

) isomers of the resulting alkene.

Misassigning these isomers can derail structure-activity relationship (SAR) studies, as the

electrophilicity and binding modes of (
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)-nitroalkenes differ drastically from their (

) counterparts. This guide provides an authoritative, self-validating spectroscopic workflow to
distinguish these species with certainty.

Comparative Analysis of Spectroscopic Methods
While Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide functional group

evidence, they fail to unambiguously resolve stereochemistry. Nuclear Magnetic Resonance

(NMR) remains the gold standard, provided specific protocols are followed.

Feature 1H NMR (1D)
NOE / ROESY

(2D)

IR

Spectroscopy
UV-Vis

Primary Utility

Regioisomer ID,

-coupling

analysis

Spatial geometry

(

)

Functional group

check

Conjugation

extent

Sensitivity High

Medium

(requires

relaxation delay)

Medium High

E/Z Distinction
Definitive (if

disubstituted)

Definitive

(trisubstituted)

Indicative

(Fingerprint)

Indicative (

)

Sample Req. ~1-5 mg ~10-20 mg <1 mg <1 mg

Limit of Detection
~1% isomer

impurity

~5% isomer

impurity
N/A N/A

Expert Insight: Why IR is Insufficient
IR can distinguish regioisomers (conjugated nitro stretches appear at lower frequencies,

~1510/1340 cm⁻¹, compared to allylic nitro ~1550/1370 cm⁻¹). However, for

assignment, IR relies on subtle "fingerprint" differences or C=C stretch intensities (weaker in
symmetric (
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)-isomers) which are often inconclusive for complex drug scaffolds. NMR is non-negotiable for
stereochemical proof.

Deep Dive: The NMR Identification Workflow
Phase A: Distinguishing Regioisomers (Allylic vs.
Vinylic)
Before assigning stereochemistry, you must confirm the position of the double bond. Nitro

compounds often undergo a base-catalyzed 1,3-nitro shift.

Allylic Nitro (

):

Diagnostic Signal: The methine proton

to the nitro group (

) appears as a multiplet (or doublet of multiplets) in the 5.0 – 6.0 ppm range.

Vinyl Signals: Terminal alkene protons appear at 5.0 – 5.5 ppm with complex splitting.

Conjugated Nitroalkene (

):

Diagnostic Signal: The vinyl proton (

to nitro) shifts downfield to 7.0 – 8.5 ppm due to the strong anisotropy and electron-
withdrawing nature of the nitro group.

Absence: No signal in the 5.0–6.0 ppm range (unless other functional groups interfere).

Phase B: Assigning Stereochemistry
Once the conjugated nitroalkene structure is confirmed, determining the geometry is critical.

1. The Scalar Coupling (
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) Method (Disubstituted Alkenes)
For

-nitroalkenes (

), the vicinal coupling constant (

) is the primary metric.

(

)-Isomer (Trans): Large coupling constant,

.

(

)-Isomer (Cis): Moderate coupling constant,

.

2. The Spatial (

) Method (Trisubstituted Alkenes)
For

-substituted nitroalkenes (

), there is no vicinal proton to couple with. You must rely on Nuclear Overhauser Effect (NOE)
spectroscopy.

Protocol: Irradiate the vinyl proton resonance.

(

)-Isomer: The vinyl proton is cis to the

group (often an alkyl or aryl). Strong NOE enhancement observed between Vinyl-H and

.
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(

)-Isomer: The vinyl proton is cis to the Nitro group. No NOE observed between Vinyl-H and

. Instead, NOE may be seen between Vinyl-H and the

group on the same carbon (if applicable) or through-space interactions with the nitro group
(rarely observable directly).

3. Chemical Shift Anisotropy Trends
If NOE is ambiguous, chemical shift trends provide supporting evidence:

Deshielding Effect: A proton cis to a nitro group is generally deshielded (shifted downfield)

compared to the trans arrangement due to the magnetic anisotropy of the

bond.

Example: In

-nitrostyrene, the

-proton in the (

)-isomer (cis to phenyl, trans to nitro) typically appears at 7.5–8.0 ppm. In the (

)-isomer (cis to nitro), it may shift further downfield or exhibit distinct solvent-dependent
shifts.

Experimental Protocol: Step-by-Step
Characterization
Objective: Unambiguous assignment of a nitroallylic reaction product.

Step 1: Sample Preparation

Dissolve ~10 mg of purified compound in

(or

if solubility is poor).
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Critical: Ensure the solution is free of paramagnetic impurities (filter through a small plug of

Celite/cotton) to prevent line broadening which obscures

values.

Step 2: 1H NMR Acquisition

Acquire a standard 1H spectrum (16 scans min).[1]

Check Region 5.0–6.0 ppm: If signals exist here

Suspect Allylic Nitro (Regioisomer A).

Check Region 7.0–8.5 ppm: If a singlet or doublet exists here

Suspect Nitroalkene (Regioisomer B).

Step 3: J-Analysis (If Disubstituted)

Expand the vinyl region. Calculate

in Hz:

.

Assign (

)-Isomer.

Assign (

)-Isomer.

Step 4: NOE Difference / 1D NOESY (If Trisubstituted)

Set mixing time (

) to 500–800 ms.

Irradiate the vinyl proton signal.
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Observation:

Enhancement of the

-substituent (e.g., methyl/alkyl group)?

Groups are cis

Assign (

)-Isomer (assuming

is trans).

No enhancement of

-substituent?

Groups are trans

Assign (

)-Isomer.

Visualization of Logic Flow
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Unknown Nitro Compound

Check 1H NMR Region
5.0 - 6.0 ppm

Signal Present:
Allylic Nitro Isomer

(Unconjugated)

Multiplet Detected

Signal Absent:
Check 7.0 - 8.5 ppm

(Nitroalkene)

No Multiplet

Determine Substitution
Pattern

Disubstituted
(R-CH=CH-NO2)

Trisubstituted
(R-CH=C(NO2)-R')

Calculate J Value Run 1D NOE / NOESY

(E)-Isomer
J = 12-16 Hz

High J

(Z)-Isomer
J = 8-11 Hz

Low J

(E)-Isomer
NOE: Vinyl-H ↔ R'

Enhancement

(Z)-Isomer
NOE: None to R'

No Enhancement
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Figure 1: Decision tree for the spectroscopic assignment of nitroallylic regio- and

stereoisomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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